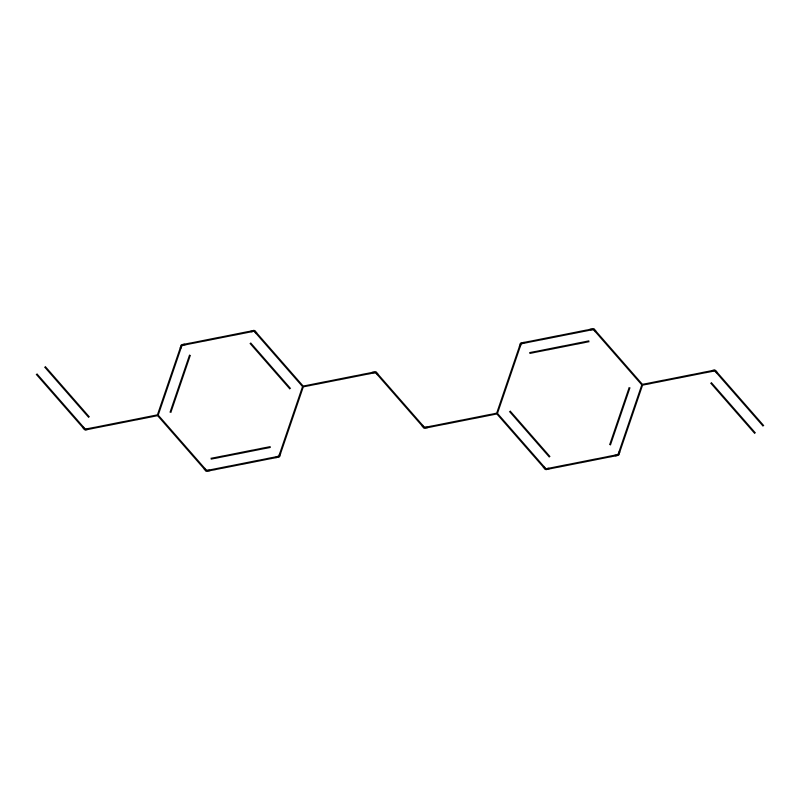

1,2-Bis(4-vinylphenyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crosslinking Agent for Thermosetting Polymers

Research has shown that BVPE can act as a crosslinking agent for thermosetting polymers, particularly poly(phenylene ether) (PPE) copolymers []. Crosslinking refers to the formation of chemical bonds between polymer chains, creating a more robust and stable network.

In a study, BVPE was blended with a specific PPE copolymer derived from 2,6-dimethylphenol and 2-allyl-6-methylphenol []. The results showed that BVPE effectively lowered the curing temperature required for the blend to 250°C or below, compared to higher temperatures typically needed for such processes [].

1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula and a molecular weight of approximately 234.34 g/mol. This compound appears as a colorless liquid that is soluble in organic solvents such as ethanol and xylene. Its melting point ranges between 95.5 °C and 97.5 °C, while its boiling point is estimated to be around 345 °C ± 22 °C . The structure contains two vinylphenyl groups attached to an ethane backbone, which contributes to its unique chemical properties.

- Polymerization: It can be polymerized using different catalysts such as scandium, SnCl4, and ZnCl2, leading to the formation of cross-linked polymers with enhanced thermal and mechanical properties.

- Substitution Reactions: The compound can react with various reagents, including Grignard reagents, under alkaline conditions to form substituted derivatives.

Major Products Formed- Polymers: Cross-linked polymers that demonstrate superior thermal and mechanical characteristics.

- Substituted Derivatives: Various derivatives depending on the reagents used.

While specific biological activities of 1,2-Bis(4-vinylphenyl)ethane are not extensively documented, it is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and serious eye damage/eye irritation (Category 2A). Additionally, it poses specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3). These classifications suggest caution in handling the compound due to potential health risks.

The synthesis of 1,2-Bis(4-vinylphenyl)ethane can be achieved through several methods:

- Grignard Coupling Reaction: This method involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions. It is commonly performed in industrial settings using Grignard reagents to ensure high yield and purity.

- Polymerization Studies: Research has explored the cationic polymerization of this compound using techniques like stopped-flow spectroscopy, which aids in understanding its polymer science applications.

Interaction studies involving 1,2-Bis(4-vinylphenyl)ethane primarily focus on its role as a crosslinker in polymer chemistry. Its ability to form stable networks through polymerization reactions makes it significant for enhancing material properties. Research indicates that the incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability .

Similar Compounds- Divinylbenzene: A widely used cross-linking agent in polymer synthesis.

- 1,8-Bis(4-vinylphenyl)octane: Similar structure but features a longer alkyl linkage.

Uniqueness

1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure that allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties. Compared to similar compounds like divinylbenzene, it offers distinct advantages in specific applications due to its structural characteristics that influence polymerization behavior and end-use performance .